
1-(3-Chloro-phenyl)-3-(6-methyl-pyridin-2-yl)-urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-phenyl)-3-(6-methyl-pyridin-2-yl)-urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CDK 9 inhibitor, which is a protein that plays a crucial role in regulating gene expression.
作用機序
1-(3-Chloro-phenyl)-3-(6-methyl-pyridin-2-yl)-urea binds to the ATP-binding site of CDK 9 and inhibits its kinase activity. This leads to the downregulation of various genes involved in cell cycle progression and DNA damage repair, ultimately leading to cell death.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer therapy, this compound has also been shown to have anti-inflammatory effects. CDK 9 is known to regulate the expression of various pro-inflammatory genes, and inhibition of CDK 9 by this compound has been shown to reduce inflammation in animal models.
実験室実験の利点と制限
One of the main advantages of 1-(3-Chloro-phenyl)-3-(6-methyl-pyridin-2-yl)-urea is its high potency and specificity towards CDK 9. This makes it an ideal tool for studying the role of CDK 9 in various biological processes. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it challenging to use in certain experiments.
将来の方向性
There are several future directions for the research on 1-(3-Chloro-phenyl)-3-(6-methyl-pyridin-2-yl)-urea. One potential direction is to investigate its potential applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Another direction is to develop more potent and selective CDK 9 inhibitors based on the structure of this compound. Additionally, the development of more efficient synthesis methods for this compound could make it more accessible for research purposes.
In conclusion, this compound is a promising compound with potential applications in cancer therapy and anti-inflammatory treatments. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are several future directions for the research on this compound, which could lead to the development of new therapies for various diseases.
合成法
The synthesis of 1-(3-Chloro-phenyl)-3-(6-methyl-pyridin-2-yl)-urea involves the reaction of 3-chloroaniline and 6-methyl-2-pyridinecarboxylic acid, followed by the addition of carbonyldiimidazole and N-methylpiperazine. The reaction mixture is then heated to obtain the final product. This synthesis method has been optimized to produce high yields of this compound with high purity.
科学的研究の応用
1-(3-Chloro-phenyl)-3-(6-methyl-pyridin-2-yl)-urea has been extensively studied for its potential applications in cancer therapy. CDK 9, the target of this compound, is known to be overexpressed in various types of cancer, including breast, lung, and prostate cancer. Inhibition of CDK 9 by this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
特性
IUPAC Name |
1-(3-chlorophenyl)-3-(6-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O/c1-9-4-2-7-12(15-9)17-13(18)16-11-6-3-5-10(14)8-11/h2-8H,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPARACOEVQCIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
127627-28-5 |
Source


|
| Record name | 1-(3-CHLORO-PHENYL)-3-(6-METHYL-PYRIDIN-2-YL)-UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Pyridin-2-ylmethyl)amino]acetic acid dihydrochloride](/img/structure/B2591290.png)
![6-Methanesulfonyl-6-azabicyclo[3.1.0]hexane](/img/structure/B2591291.png)
![5-[1-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2591294.png)
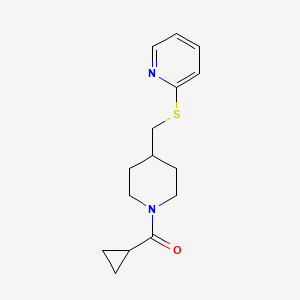
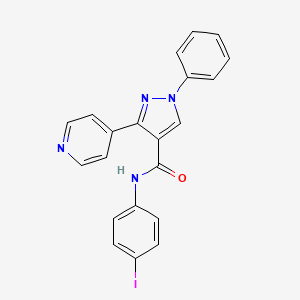
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2591297.png)
![3-amino-N-(4-bromophenyl)-4-(furan-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2591298.png)

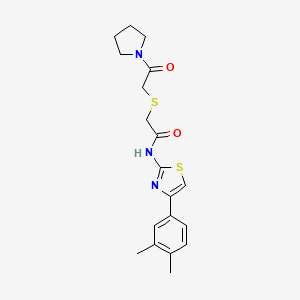
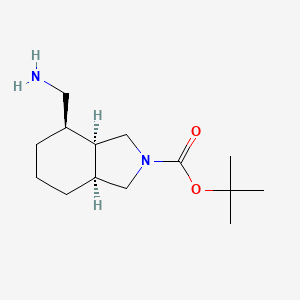
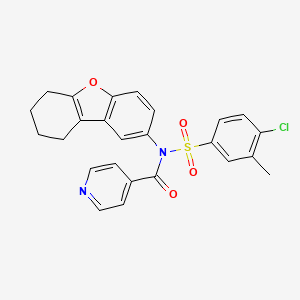
![Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]-4-methylthiophene-2-carboxylate](/img/structure/B2591308.png)

![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)ethanone dihydrochloride](/img/structure/B2591310.png)